molecular formula C21H23N7O3S B1666211 AZD2858 CAS No. 486424-20-8

AZD2858

Cat. No.: B1666211
CAS No.: 486424-20-8
M. Wt: 453.5 g/mol
InChI Key: FHCSBLWRGCOVPT-UHFFFAOYSA-N
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Description

    AZ2858: is a selective with an .

  • GSK-3 is a crucial enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 can have significant effects on cellular signaling pathways.
  • Scientific Research Applications

      Chemistry: AZ2858 serves as a valuable tool compound for studying GSK-3-related pathways and signaling cascades.

      Biology: Researchers use AZ2858 to investigate Wnt signaling, cell fate determination, and stem cell differentiation.

      Medicine: Its potential therapeutic applications include bone-related disorders, neurodegenerative diseases, and cancer.

      Industry: While not directly used in industry, understanding GSK-3 inhibition can inform drug development and disease treatment strategies.

  • Mechanism of Action

    Target of Action

    AZD2858 is a potent, orally active inhibitor of glycogen synthase kinase-3 (GSK-3) . The primary targets of this compound are GSK-3α and GSK-3β , with IC50 values of 0.9 and 5 nM respectively .

    Mode of Action

    This compound acts by inhibiting the activity of the axin/APC/GSK-3 complex by suppressing GSK-3 . This inhibition leads to a decrease in the phosphorylation of β-catenin, resulting in the accumulation of nuclear β-catenin .

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . Treatment with this compound stimulates this pathway, leading to the accumulation of β-catenin in the nuclei of stem cells from the apical papilla (SCAPs) and enhancing cell proliferation . The pseudo-time trajectory analysis showed that this compound enhanced the evolution of SCAPs from SCAPs-TMP2 clusters to SCAPs-MYH11, SCAPs-CNTNAPs and SCAPs-NEK10 clusters via up-regulation of PRKCA, SMURF2, MAGI2, RBMS3, EXT1, CAMK2D, PLCB4, and PLCB1 .

    Result of Action

    The primary result of this compound’s action is the promotion of cell proliferation , particularly in stem cells from the apical papilla (SCAPs) . It enhances the proliferation of SCAPs-TPM2 cluster by activating the non-canonical Wnt/β-catenin signaling pathway . This compound also increases bone mass in rats .

    Action Environment

    It’s worth noting that the effectiveness of this compound in promoting cell proliferation and its impact on the wnt/β-catenin signaling pathway have been observed in in vitro studies .

    Biochemical Analysis

    Biochemical Properties

    AZD2858 is a highly selective inhibitor of GSK-3, with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β . The compound interacts with several enzymes and proteins, including CDK5/p25, Haspin, CDK5/p35, DYRK2, CDK2/cyclin A, CDK1/cyclin B, PIM3, TLK2, PKD2, CDK2/cyclin E, and Aurora-A . These interactions primarily involve the inhibition of kinase activity, which in turn affects various biochemical pathways. This compound has been shown to increase β-catenin levels in human osteoblast cells, indicating its role in the Wnt/β-catenin signaling pathway .

    Cellular Effects

    This compound exerts significant effects on various cell types and cellular processes. In human osteoblast cells, this compound increases β-catenin levels, promoting osteogenic differentiation . The compound also enhances the proliferation of stem cells from the apical papilla (SCAPs) by activating the Wnt/β-catenin signaling pathway . Additionally, this compound has been shown to induce mitotic defects and cell death in glioma stem cells, highlighting its potential as a cytotoxic agent in cancer therapy .

    Molecular Mechanism

    The molecular mechanism of this compound involves the inhibition of GSK-3β, which leads to the stabilization and accumulation of β-catenin in the nucleus . This activation of the Wnt/β-catenin signaling pathway promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances bone formation . Furthermore, this compound has been shown to inhibit tau phosphorylation, which is relevant to neurodegenerative diseases such as Alzheimer’s .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to increase bone mass in rats after a two-week treatment, with a maximum effective dose of 20 mg/kg once daily . Additionally, this compound treatment leads to significant changes in serum markers of bone formation and resorption, indicating its long-term effects on bone metabolism .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound causes a dose-dependent increase in trabecular bone mass, with the maximum effect observed at a dose of 20 mg/kg once daily . Higher doses of this compound have also been associated with increased cortical bone mass and changes in bone turnover markers . The potential toxic or adverse effects at high doses have not been extensively studied.

    Metabolic Pathways

    This compound is involved in several metabolic pathways, primarily through its inhibition of GSK-3. This inhibition affects the Wnt/β-catenin signaling pathway, leading to changes in β-catenin levels and subsequent effects on osteogenic differentiation . Additionally, this compound has been shown to influence the phosphorylation of tau protein, which is relevant to neurodegenerative diseases .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to cross the blood-brain barrier and inhibit tau phosphorylation in vitro . Additionally, this compound is distributed to bone tissues, where it promotes bone formation and remodeling . The specific transporters or binding proteins involved in the distribution of this compound have not been extensively characterized.

    Subcellular Localization

    The subcellular localization of this compound primarily involves its accumulation in the nucleus, where it stabilizes β-catenin and activates the Wnt/β-catenin signaling pathway . This localization is crucial for its role in promoting osteogenic differentiation and enhancing bone formation. Additionally, this compound may interact with other subcellular compartments, such as the cytoplasm, where it inhibits tau phosphorylation .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for AZ2858 are not readily available in the literature. it is synthesized through chemical processes in research laboratories.
    • For industrial production, further optimization and scale-up would be necessary, but this information is proprietary and not publicly disclosed.
  • Chemical Reactions Analysis

    • AZ2858 likely undergoes various reactions due to its GSK-3 inhibitory activity. These reactions may include phosphorylation, dephosphorylation, and interactions with other cellular components.
    • Common reagents and conditions used in these reactions would depend on the specific context and application. Detailed studies are needed to elucidate the exact mechanisms and products.
  • Comparison with Similar Compounds

    • AZ2858’s uniqueness lies in its selectivity for GSK-3 and its ability to activate Wnt signaling.
    • Similar compounds include other GSK-3 inhibitors like BAY 11-7082 , P5091 , and LDN-57444 . their mechanisms and applications differ.

    Properties

    IUPAC Name

    3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHCSBLWRGCOVPT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H23N7O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    453.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    486424-20-8
    Record name 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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